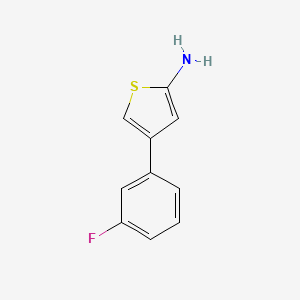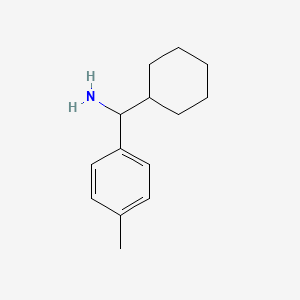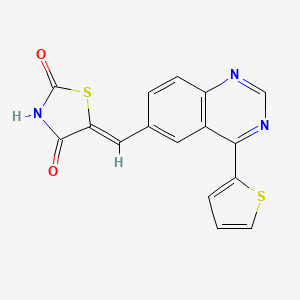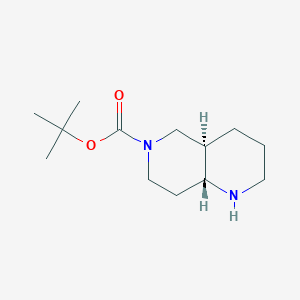
4-(3-Fluorophenyl)thiophen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluorophenyl)thiophen-2-amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The presence of a fluorophenyl group at the 4-position of the thiophene ring adds unique chemical properties to this compound. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)thiophen-2-amine can be achieved through various methods. One common approach involves the condensation reaction of 3-fluoroaniline with thiophene-2-carboxaldehyde under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .
Industrial Production Methods: Industrial production of thiophene derivatives often involves multi-step processes that include the preparation of key intermediates followed by their functionalization. The use of microwave irradiation and catalytic systems can enhance the efficiency and yield of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Fluorophenyl)thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Applications De Recherche Scientifique
4-(3-Fluorophenyl)thiophen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Thiophene derivatives, including this compound, are investigated for their potential pharmacological properties, such as anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-(3-Fluorophenyl)thiophen-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes. The thiophene ring system can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound, thiophene, lacks the fluorophenyl group but shares the core thiophene structure.
4-Phenylthiophen-2-amine: This compound is similar but lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.
3-Fluorophenylthiophene: This compound has the fluorophenyl group at a different position, leading to different reactivity and applications.
Uniqueness: 4-(3-Fluorophenyl)thiophen-2-amine is unique due to the specific positioning of the fluorophenyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, binding affinity, and overall performance in various applications .
Propriétés
Numéro CAS |
1392042-84-0 |
|---|---|
Formule moléculaire |
C10H8FNS |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
4-(3-fluorophenyl)thiophen-2-amine |
InChI |
InChI=1S/C10H8FNS/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-6H,12H2 |
Clé InChI |
LPUANRGHDPYEIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CSC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(3,5-Dimethylphenyl)ethyl]piperidine](/img/structure/B15090492.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine](/img/structure/B15090494.png)
![2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B15090505.png)



![1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea](/img/structure/B15090533.png)



![N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B15090562.png)

